4-(4-methylphenoxy)-2,3-dihydro-1H-indene-1-carbonitrile
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Overview
Description
4-(4-methylphenoxy)-2,3-dihydro-1H-indene-1-carbonitrile is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a 4-methylphenoxy group attached to the indene ring system, along with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenoxy)-2,3-dihydro-1H-indene-1-carbonitrile typically involves the reaction of p-cresol with p-chlorphenamidine in the presence of a solvent such as dimethylformamide (DMF) and a base like sodium hydride. The reaction proceeds through an esterification process, resulting in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenoxy)-2,3-dihydro-1H-indene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-(4-methylphenoxy)-2,3-dihydro-1H-indene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4-methylphenoxy)-2,3-dihydro-1H-indene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the biosynthesis of essential biomolecules or disrupt cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylphenoxy)acetic acid
- 4-(4-methylphenoxymethyl)aniline
- 2-(4-methylphenoxy)ethylphosphinate
Uniqueness
4-(4-methylphenoxy)-2,3-dihydro-1H-indene-1-carbonitrile is unique due to its specific structural features, such as the indene ring system and the carbonitrile group.
Properties
CAS No. |
62803-61-6 |
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Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-(4-methylphenoxy)-2,3-dihydro-1H-indene-1-carbonitrile |
InChI |
InChI=1S/C17H15NO/c1-12-5-8-14(9-6-12)19-17-4-2-3-15-13(11-18)7-10-16(15)17/h2-6,8-9,13H,7,10H2,1H3 |
InChI Key |
FYZDPFYROKJRAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC3=C2CCC3C#N |
Origin of Product |
United States |
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